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Compound of Interest

Compound Name: 3-Chloro-6-phenylpyridazine

Cat. No.: B182944 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the infrared (IR) spectrum of 3-chloro-6-
phenylpyridazine, a heterocyclic compound of interest in medicinal chemistry and materials

science. Due to the limited availability of public experimental spectra for this specific molecule,

this guide synthesizes data from analogous structures and established spectroscopic principles

to predict and interpret its key vibrational modes.

Predicted Infrared Spectral Data
The following table summarizes the expected characteristic infrared absorption bands for 3-
chloro-6-phenylpyridazine. These predictions are based on the analysis of related pyridazine

structures and standard IR correlation tables.[1][2][3][4][5]
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Wavenumber Range (cm⁻¹) Intensity
Assignment of Vibrational
Mode

3100 - 3000 Medium to Weak
C-H stretching (aromatic -

phenyl and pyridazine rings)

1605 - 1590 Medium to Strong
C=C stretching (aromatic -

phenyl ring)[2]

1595 - 1570 Medium to Strong
C=N stretching (pyridazine

ring)[2][4]

1500 - 1400 Medium
C=C stretching (aromatic -

pyridazine ring)

1100 - 1000 Medium
In-plane C-H bending

(aromatic)

850 - 750 Strong
Out-of-plane C-H bending

(aromatic)

800 - 600 Medium to Strong C-Cl stretching

Interpretation of Key Vibrational Modes
The structure of 3-chloro-6-phenylpyridazine comprises a pyridazine ring substituted with a

chlorine atom and a phenyl group. Its IR spectrum is expected to be characterized by the

following key features:

Aromatic C-H Stretching: Look for weak to medium bands in the 3100-3000 cm⁻¹ region,

characteristic of the C-H stretching vibrations of both the phenyl and pyridazine rings.

C=C and C=N Stretching: The region between 1605 cm⁻¹ and 1400 cm⁻¹ is crucial for

identifying the heterocyclic and aromatic ring structures. A double peak around 1596 cm⁻¹

has been observed for similar phenyl-pyridazine compounds, corresponding to the aromatic

ring stretching vibrations.[2] The C=N stretching of the pyridazine ring is also expected in this

region.[4]

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds will

appear in the fingerprint region. Strong absorptions between 850 cm⁻¹ and 750 cm⁻¹ are
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typically indicative of out-of-plane bending.

C-Cl Stretching: The presence of the chlorine atom should give rise to a medium to strong

absorption band in the 800-600 cm⁻¹ range. The exact position can be influenced by the

overall electronic structure of the molecule.

Experimental Protocol for Infrared Spectroscopy
While a specific protocol for 3-chloro-6-phenylpyridazine is not detailed in the available

literature, a general methodology for acquiring the IR spectrum of a solid organic compound

can be followed.

Objective: To obtain a high-quality infrared spectrum of 3-chloro-6-phenylpyridazine for

structural elucidation and functional group identification.

Materials and Equipment:

3-chloro-6-phenylpyridazine sample

Potassium bromide (KBr), IR grade

Agate mortar and pestle

Hydraulic press with pellet-forming die

Fourier Transform Infrared (FTIR) Spectrometer

Spatula

Sample holder

Procedure (KBr Pellet Method):

Sample Preparation:

Thoroughly dry the KBr powder in an oven to remove any residual moisture, which can

interfere with the spectrum (broad OH band around 3400 cm⁻¹).
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Weigh approximately 1-2 mg of the 3-chloro-6-phenylpyridazine sample and 100-200

mg of the dry KBr powder.

Transfer the sample and KBr to the agate mortar.

Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.

This minimizes scattering of the IR radiation.

Pellet Formation:

Transfer a portion of the powdered mixture into the pellet-forming die.

Ensure the powder is evenly distributed.

Place the die in the hydraulic press.

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent

pellet.

Spectral Acquisition:

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR

spectrometer.

Acquire a background spectrum of the empty sample compartment to account for

atmospheric CO₂ and water vapor.

Acquire the sample spectrum by scanning the appropriate wavenumber range (typically

4000-400 cm⁻¹).

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing:

Process the raw data by performing a background subtraction.

Identify and label the significant absorption peaks.
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Correlate the observed peaks with known vibrational frequencies to identify the functional

groups present in the molecule.

Logical Workflow for IR Spectral Interpretation
The following diagram illustrates the logical workflow for the interpretation of the IR spectrum of

3-chloro-6-phenylpyridazine.

Obtain IR Spectrum of 3-Chloro-6-phenylpyridazine

Divide Spectrum into Diagnostic Regions
(Functional Group & Fingerprint)

Analyze Functional Group Region
(4000-1500 cm⁻¹)

Analyze Fingerprint Region
(<1500 cm⁻¹)

Identify Aromatic C-H Stretch
(~3100-3000 cm⁻¹)

Identify Aromatic C=C and C=N Stretches
(~1600-1400 cm⁻¹)

Identify Aromatic C-H Bending
(~1100-750 cm⁻¹)

Identify C-Cl Stretch
(~800-600 cm⁻¹)

Correlate with Known Frequencies
and Literature Data

Confirm Presence of Key Functional Groups:
Phenyl, Pyridazine, C-Cl

Final Structural Interpretation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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